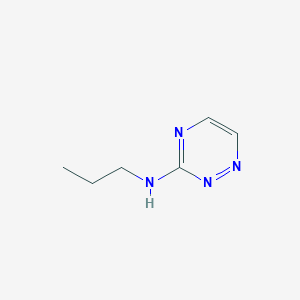

N-propyl-1,2,4-triazin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H10N4 |

|---|---|

Molecular Weight |

138.17 g/mol |

IUPAC Name |

N-propyl-1,2,4-triazin-3-amine |

InChI |

InChI=1S/C6H10N4/c1-2-3-7-6-8-4-5-9-10-6/h4-5H,2-3H2,1H3,(H,7,8,10) |

InChI Key |

DVPDCPVPJFKODT-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC1=NC=CN=N1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Propyl 1,2,4 Triazin 3 Amine and Analogues

De Novo Synthesis of the 1,2,4-Triazine (B1199460) Ring System Bearing an N-propyl Group

The construction of the 1,2,4-triazine ring from acyclic precursors is a fundamental and widely employed strategy. The specific placement of the N-propylamino group at the C3 position can be achieved either by incorporating the group into a precursor before cyclization or by adding it to a pre-formed triazine ring.

The most classical and versatile method for synthesizing the 1,2,4-triazine ring is the condensation reaction between a compound containing a hydrazine (B178648) or amidrazone moiety and a 1,2-dicarbonyl compound (an α,β-bifunctional compound). mdpi.comresearchgate.net This approach allows for the systematic variation of substituents on the resulting triazine ring based on the choice of precursors.

The general mechanism involves a two-step cyclocondensation process. Initially, the more nucleophilic hydrazine nitrogen of the amidrazone attacks the more electrophilic aldehyde group of the 1,2-dicarbonyl compound. This is followed by an intramolecular cyclization where the remaining amide-type NH₂ group condenses with the keto group, leading to the formation of the 3,5-disubstituted 1,2,4-triazine ring after dehydration. mdpi.com

To synthesize a 3-amino-1,2,4-triazine derivative, aminoguanidine (B1677879) or its salts are commonly used as the amidrazone precursor. ymerdigital.comresearchgate.net The reaction of aminoguanidine with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or a substituted derivative, yields a 3-amino-1,2,4-triazine. The substituents at the C5 and C6 positions of the final triazine are determined by the structure of the 1,2-dicarbonyl precursor.

| Precursor 1 | Precursor 2 (α,β-bifunctional) | Product Type | Reference(s) |

| C-glycosyl formamidrazone | 1,2-dicarbonyl derivatives | 3-Glycosyl-1,2,4-triazines | mdpi.comnih.gov |

| Aminoguanidine bicarbonate | Dibenzoyl | 3-Amino-5,6-diphenyl-1,2,4-triazine | ymerdigital.com |

| Thiosemicarbazide | α-Keto acids | 3-Thioxo-1,2,4-triazin-5-ones | rsc.org |

This table provides generalized examples of the cyclocondensation approach to forming various 1,2,4-triazine derivatives.

There are two primary pathways to introduce the N-propyl group at the 3-amino position of the 1,2,4-triazine ring.

Precursor-based Incorporation: This strategy involves using a starting material that already contains the N-propyl group. For instance, N-propyl-substituted aminoguanidine could be synthesized and then subjected to the cyclocondensation reaction described above. This approach ensures the direct formation of the N-propyl-1,2,4-triazin-3-amine scaffold in the ring-forming step. While conceptually straightforward, this method depends on the availability and stability of the N-propylated precursor.

Post-cyclization Functionalization: A more common and flexible approach is to first construct a 1,2,4-triazine ring bearing a suitable leaving group at the 3-position, followed by a nucleophilic aromatic substitution (SNAr) reaction with propylamine (B44156). Common leaving groups include halogens (e.g., -Cl) or methylthio (-SMe) groups. researchgate.net For example, 3-chloro-1,2,4-triazine (B11772924) can be synthesized and subsequently treated with propylamine to displace the chloride and form the desired this compound. researchgate.net This method allows for the late-stage diversification of analogues by using different amines in the final step. Similarly, 3-thioxo-1,2,4-triazines can be S-alkylated to form 3-(methylthio)-1,2,4-triazines, which are also excellent substrates for amination. researchgate.net

Ring Transformation Approaches to Access N-alkyl-1,2,4-triazin-3-amine Scaffolds

Ring transformation reactions provide an alternative and powerful route to 1,2,4-triazine systems from other pre-existing heterocycles. These methods can offer unique substitution patterns that are not easily accessible through de novo synthesis.

The conversion of other six-membered azaheterocycles, particularly pyrimidines, into 1,2,4-triazines is a known synthetic strategy. semanticscholar.org For example, certain substituted pyrimidines or pyrimidinones (B12756618) can undergo ring opening and re-closure sequences in the presence of nucleophiles like hydrazine to yield a triazine ring. acs.org The transformation of 4-chloro-5-nitropyrimidines into 1,3,5-triazines using alkylisothioureas has been reported, highlighting the principle of ring interconversion. acs.org Although this example leads to the 1,3,5-isomer, similar principles can be applied to target 1,2,4-triazines.

Furthermore, fused heterocyclic systems can be rearranged to form new triazine-containing scaffolds. For example, pyrimido[5,4-e] mdpi.comnih.govsemanticscholar.orgtriazines (7-azapteridines) have been shown to rearrange into imidazo[4,5-e] mdpi.comnih.govsemanticscholar.orgtriazines (6-azapurines) under basic conditions via a benzilic acid-type rearrangement. nih.gov Such skeletal rearrangements demonstrate the utility of using one heterocyclic core as a template for another. researchgate.netbeilstein-journals.org

Many of these heterocyclic conversions proceed through a well-defined mechanism known as the ANRORC mechanism , which stands for A ddition of a N ucleophile, R ing O pening, and R ing C losure. semanticscholar.orgbeilstein-journals.org

The key steps of the ANRORC mechanism are as follows:

Nucleophilic Addition: A nucleophile (e.g., an amide ion or hydrazine) attacks an electron-deficient carbon atom of the starting heterocycle. This initial addition disrupts the aromaticity of the ring. semanticscholar.org

Ring Opening: The resulting anionic adduct undergoes cleavage of an endocyclic bond, typically a C-N or C-C bond, to form a more stable open-chain intermediate. semanticscholar.orgbeilstein-journals.org

Ring Closure: The open-chain intermediate then undergoes an intramolecular cyclization, where a terminal nucleophilic group attacks an electrophilic site within the same molecule to form a new, thermodynamically more stable heterocyclic ring. semanticscholar.org

This mechanism is particularly prevalent in the chemistry of electron-deficient azines like 1,2,4-triazines and pyrimidines. semanticscholar.orgacs.org The reaction of 3-chloro-1,2,4-triazines with certain carbanions, for instance, can lead to ring transformation into pyrazole (B372694) derivatives, showcasing the versatility of the triazine ring as a synthon for other heterocycles via an ANRORC-type pathway. semanticscholar.org

Functionalization and Derivatization Strategies on the this compound Core

Once the this compound scaffold is synthesized, its chemical properties can be further modified by performing reactions on the triazine ring or the exocyclic amino group to generate a library of analogues.

Key derivatization strategies include:

Electrophilic Substitution on the Triazine Ring: The 1,2,4-triazine ring is generally electron-deficient, which can make direct electrophilic substitution challenging. However, specific positions can be targeted. For example, the C6 position of 3-amino-5-phenyl-1,2,4-triazine was successfully brominated. nih.gov This halogenated intermediate serves as a versatile handle for subsequent cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling: A halogenated this compound can be used in various palladium-catalyzed reactions, such as Suzuki-Miyaura or Stille couplings, to introduce new aryl, heteroaryl, or alkyl groups at specific positions on the triazine ring. nih.gov This is a powerful method for creating structural diversity.

Derivatization of the Exocyclic Amino Group: The secondary amine of the N-propylamino moiety can be a site for further functionalization. For example, it can be acylated by reacting with acyl chlorides or anhydrides to form the corresponding amides. acs.org This introduces a new functional group and modifies the electronic and steric properties of the molecule.

| Reaction Type | Reagents/Conditions | Site of Functionalization | Product Type | Reference(s) |

| Halogenation | N-Bromosuccinimide (NBS) | C6-position of the triazine ring | 6-Bromo-1,2,4-triazine derivative | nih.gov |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | C6-position (from 6-bromo derivative) | 6-Aryl-1,2,4-triazine derivative | nih.gov |

| N-Acylation | Acyl chloride, Base | Exocyclic amino group | N-acyl-N-propyl-1,2,4-triazin-3-amine | acs.org |

This table outlines potential synthetic transformations for creating analogues from a core triazine structure, based on established chemical principles.

Introduction of Additional Substituents via Substitution Reactions

The functionalization of the this compound core can be achieved through various substitution reactions, targeting either the triazine ring or the exocyclic amino group. While the 1,2,4-triazine ring is generally electron-deficient, making electrophilic aromatic substitution challenging, nucleophilic substitution reactions are more favorable. wikipedia.org

Acylation and aroylation of the exocyclic amino group are common strategies to introduce new substituents. For instance, the reaction of 3-amino-1,2,4-triazine derivatives with acylating agents like ethyl chloroformate or aroylating agents such as 3,5-dinitrobenzoyl chloride can yield the corresponding N-acyl or N-aroyl derivatives. scirp.org Alkylation of the amino group can also be performed. For example, treatment with chloroacetonitrile (B46850) can introduce a cyanomethyl group. scirp.org

Direct substitution on the triazine ring is also a viable method for introducing new functionalities. Halogenation, for instance, can be achieved under specific conditions. The bromination of a 5-phenyl-1,2,4-triazin-3-amine (B184799) derivative at the C6 position has been successfully carried out using N-bromosuccinimide (NBS) in DMF. nih.gov Furthermore, the amino group at the C3 position can be diazotized and subsequently replaced. For example, treatment of a 3-amino-1,2,4-triazine 2-oxide with nitrosonium tetrafluoroborate (B81430) can lead to the formation of a 3-fluoro derivative. clockss.org

Nitration of the 1,2,4-triazine ring itself is less common due to the ring's deactivation. However, nitration of related azole-fused tetrazine derivatives has been achieved using a mixture of nitric acid and acetic anhydride, suggesting that under specific conditions, direct nitration of the triazine ring or associated fused rings might be possible. rsc.org

The following table summarizes various substitution reactions on 3-amino-1,2,4-triazine analogues.

| Starting Material | Reagent(s) | Reaction Type | Product | Reference(s) |

| 3-Amino-8-fluoro-5H-1,2,4-triazino[5,6-b]indole | Acetic Acid | Acylation | 3-N-acylamino-8-fluoro-5H-1,2,4-triazino[5,6-b]indole | scirp.org |

| 3-Amino-8-fluoro-5H-1,2,4-triazino[5,6-b]indole | 3,5-Dinitrobenzoyl chloride | Aroylation | 3-N-(3,5-dinitrobenzoyl)amino-8-fluoro-5H-1,2,4-triazino[5,6-b]indole | scirp.org |

| 5-Phenyl-1,2,4-triazin-3-amine | N-Bromosuccinimide (NBS) | Halogenation | 6-Bromo-5-phenyl-1,2,4-triazin-3-amine | nih.gov |

| 3-Amino-5,6-diphenyl-1,2,4-triazine 2-oxide | Nitrosonium tetrafluoroborate | Diazotization/Fluorination | 3-Fluoro-5,6-diphenyl-1,2,4-triazine 2-oxide | clockss.org |

| 2-(4'-fluorophenyl)-6-(2'-amino-5'-fluorophenyl)-1,2,4-triazino[3,4-b] scirp.orgclockss.orgmdpi.comthiadiazol-4-one | Chloroacetonitrile | Alkylation | 3-(5'-fluoro-2'-(cyanomethylanilido)-7-(4'-fluorophenyl)-1,2,4-triazino[3,4-b] scirp.orgclockss.orgmdpi.comthiadiazol-4-one | scirp.org |

Synthesis of Fused Heterocyclic Systems Containing the this compound Moiety

The this compound moiety serves as a versatile building block for the construction of more complex fused heterocyclic systems. The presence of the reactive amino group and the nitrogen atoms within the triazine ring allows for various cyclization reactions with bifunctional reagents.

A prominent strategy involves the reaction of 3-amino-1,2,4-triazines with α-haloketones to synthesize imidazo[1,2-b] wikipedia.orgscirp.orgclockss.orgtriazine derivatives. clockss.org This condensation reaction typically proceeds by initial nucleophilic attack of the exocyclic amino group on the α-haloketone, followed by intramolecular cyclization.

Similarly, the reaction of 3-amino-1,2,4-triazines with 1,3-dicarbonyl compounds or their synthetic equivalents, such as enaminones and enaminonitriles, provides a pathway to pyrimido[1,2-b] wikipedia.orgscirp.orgclockss.orgtriazine derivatives. clockss.orgat.ua These reactions are valuable for creating a diverse range of fused systems with potential applications in various fields of chemistry.

The following table presents examples of the synthesis of fused heterocyclic systems starting from 3-amino-1,2,4-triazine analogues.

| Starting Material | Reagent(s) | Fused System | Product Example | Reference(s) |

| 3-Amino-1,2,4-triazin-5(2H)-one | α-Haloketones | Imidazo[1,2-b] wikipedia.orgscirp.orgclockss.orgtriazine | 2,6-Disubstituted imidazo[1,2-b] wikipedia.orgscirp.orgclockss.orgtriazin-3(4H)-one | wikipedia.org |

| 3-Amino-1,2,4-triazine | Enaminone | Pyrimido[1,2-b] wikipedia.orgscirp.orgclockss.orgtriazine | Substituted pyrimido[1,2-b] wikipedia.orgscirp.orgclockss.orgtriazine | clockss.orgat.ua |

| 3-Amino-1,2,4-triazine | 1,3-Dicarbonyl compounds | Pyrimido[1,2-b] wikipedia.orgscirp.orgclockss.orgtriazine | Substituted pyrimido[1,2-b] wikipedia.orgscirp.orgclockss.orgtriazine | clockss.orgat.ua |

| 3-Amino-8-fluoro-5H-1,2,4-triazino[5,6-b]indole | Chloroacetonitrile | Imidazo[2,1-c] wikipedia.orgscirp.orgclockss.orgtriazino[5,6-b]indole | 3-Amino-7-fluoro-10H-imidazo[2,1-c] wikipedia.orgscirp.orgclockss.orgtriazino[5,6-b]indole | scirp.org |

| 3-Amino-6-(2-aminophenyl)-1,2,4-triazin-5(2H)-one | Polyfunctional oxygen/sulfur/nitrogen reagents | Pyrimido[1,2-b] wikipedia.orgscirp.orgclockss.orgtriazine | Fluorine substituted pyrimido[1,2-b] wikipedia.orgscirp.orgclockss.orgtriazines | scirp.org |

Chemical Reactivity and Mechanistic Organic Transformations of N Propyl 1,2,4 Triazin 3 Amine

Electrophilic and Nucleophilic Reactivity of the 1,2,4-Triazine (B1199460) Nucleus

The 1,2,4-triazine nucleus is inherently electron-deficient due to the presence of three electronegative nitrogen atoms. This electron deficiency makes the carbon atoms of the ring electrophilic and susceptible to attack by nucleophiles. The N-propyl-3-amino group, being an electron-donating group, can influence the reactivity of the triazine ring. It can increase the electron density at certain positions, potentially directing the course of substitution reactions.

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic rings. wikipedia.org This reaction involves the substitution of a hydrogen atom by a nucleophile carrying a leaving group. wikipedia.org In the context of 1,2,4-triazines, the electron-poor nature of the ring makes it an excellent substrate for VNS reactions. idexlab.com

The reaction typically proceeds with carbanions stabilized by electron-withdrawing groups and possessing a leaving group on the carbanionic carbon. organic-chemistry.org For instance, the reaction of a 1,2,4-triazine with a carbanion generated from a compound like chloromethyl phenyl sulfone in the presence of a strong base leads to the formation of a new carbon-carbon bond at one of the ring's carbon atoms, typically at positions C-5 or C-6, with the elimination of HCl. organic-chemistry.org The presence of the N-propyl-3-amino group on the triazine ring would likely influence the regioselectivity of the VNS reaction, directing the incoming nucleophile to either the C-5 or C-6 position based on electronic and steric factors.

A key feature of the VNS mechanism is the formation of a σ-adduct, followed by a base-induced β-elimination of the leaving group to restore aromaticity. wikipedia.orgidexlab.com This two-step process has been confirmed through kinetic studies. idexlab.com VNS reactions have been successfully employed to introduce various substituents onto the 1,2,4-triazine core, including alkyl, aryl, and amino groups. idexlab.comresearchgate.net For example, 4-amino-1,2,4-triazole (B31798) can be used as a VNS aminating agent to introduce an amino group onto nitroarenes. researchgate.net

Table 1: Examples of VNS Reactions on Triazine Derivatives

| Triazine Derivative | Nucleophile | Product | Reference |

| 3,6-diaryl-1,2,4-triazine 4-oxides | Bromomethyl tolyl sulfone | 5-tosylmethyl-1,2,4-triazine 4-oxides | idexlab.com |

| 6-phenyl-1,2,4-triazine 4-oxide | Chloromethyl aryl sulfones (at -75°C) | 5-substituted VNS products | idexlab.com |

| 1,2,4-triazine derivatives | α-functionalized methyl substituents | 3- or 6-substituted triazines | idexlab.com |

The ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism is another significant pathway in the chemistry of N-heterocycles, including 1,2,4-triazines. wikipedia.org This reaction cascade is particularly prevalent when a leaving group is present on the heterocyclic ring and a strong nucleophile, such as an amide ion, is used. wikipedia.org

In the case of a substituted 1,2,4-triazine, a nucleophile can add to an electrophilic carbon atom, leading to the formation of a σ-complex. If the conditions are suitable, this intermediate can undergo ring opening, breaking a carbon-nitrogen or nitrogen-nitrogen bond within the triazine ring. The resulting open-chain intermediate can then undergo an intramolecular cyclization to form a new heterocyclic ring.

For instance, the reaction of 3-chloro-6-phenyl-1,2,4-triazine (B1599734) with the phenylacetonitrile (B145931) anion proceeds via an ANRORC mechanism to yield a 3-aminopyridazine. researchgate.net Isotopic labeling studies using 15N-labeled phenylacetonitrile have confirmed that the nitrogen atom of the exocyclic amino group in the final product originates from the nucleophile. researchgate.net The initial nucleophilic attack occurs at the C-5 position, followed by ring opening of the N4-C5 bond and subsequent intramolecular ring closure. researchgate.net

Table 2: Key Steps in the ANRORC Mechanism

| Step | Description |

| Addition | The nucleophile attacks an electrophilic carbon atom of the triazine ring. |

| Ring Opening | The resulting intermediate undergoes cleavage of a ring bond, often a C-N or N-N bond. |

| Ring Closure | The open-chain intermediate undergoes an intramolecular cyclization to form a new heterocyclic ring. |

Advanced Ring Transformation Reactions of N-propyl-1,2,4-triazin-3-amine Derivatives

The inherent reactivity of the 1,2,4-triazine ring allows for a variety of fascinating ring transformation reactions, where the six-membered ring is converted into other heterocyclic systems. These transformations are often driven by the desire to access diverse chemical scaffolds with potential applications in various fields.

The contraction of the 1,2,4-triazine ring to form five-membered heterocycles like imidazoles and pyrazoles is a well-documented transformation. researchgate.netjournal-vniispk.ru These reactions can be initiated by various reagents, including reducing agents, oxidizing agents, and acids. researchgate.netjournal-vniispk.ru

For example, treatment of 1,2,4-triazin-3-ones with hydroxylamine-O-sulfonic acid leads to the formation of imidazolin-2-ones in high yield via a proposed N-aminotriazinone intermediate. rsc.org Similarly, tandem reactions involving the formation of a hydrazone followed by ring contraction have been utilized to synthesize substituted thioglycolurils (imidazole derivatives). researchgate.net

The conversion to pyrazoles is also possible. For instance, certain pyrazolo[5,1-c] researchgate.netrsc.orgnih.govtriazine derivatives can undergo transformations leading to the formation of pyrazole-containing structures. researchgate.net Additionally, pyrazolo[3,4-d] researchgate.netnih.govacs.orgtriazines can be synthesized through the cyclative cleavage of pyrazolyltriazenes. nih.gov

Table 3: Reagents for Ring Contraction of 1,2,4-Triazines

| Target Heterocycle | Reagent(s) | Reference |

| Imidazole derivatives | Reducing agents, oxidants, acids, nitrosating agents, aminating agents, organometallic compounds, aromatic aldehydes | researchgate.netjournal-vniispk.ru |

| Imidazolin-2-ones | Hydroxylamine-O-sulphonic acid | rsc.org |

| 1,2,3-Triazoles | Ethereal chloramine | rsc.org |

While less common than ring contractions, ring expansion and rearrangement reactions of 1,2,4-triazines can occur under specific conditions. These transformations can lead to the formation of other isomeric triazines, such as the more symmetrical 1,3,5-triazine (B166579). The conversion of a 1,2,4-triazine to a 1,3,5-triazine would involve a significant reorganization of the ring atoms. Such rearrangements often proceed through complex mechanisms involving ring-opening and ring-closing steps, potentially catalyzed by acids, bases, or heat.

It is known that 1,3,5-triazines themselves can undergo ring-opening reactions in the presence of nucleophiles, acting as precursors for formyl groups or other synthons in the construction of new heterocycles. researchgate.net This highlights the dynamic nature of triazine ring systems and their potential for interconversion.

The electron-deficient nature of the 1,2,4-triazine ring makes it an excellent diene component in inverse electron-demand Diels-Alder (IEDDA) reactions. acs.orgnih.gov This type of cycloaddition is a powerful tool for the synthesis of a wide variety of nitrogen-containing heterocycles. acs.orgnih.gov In these reactions, the electron-poor 1,2,4-triazine reacts with an electron-rich dienophile.

The substituents on the 1,2,4-triazine ring play a crucial role in modulating its reactivity in IEDDA reactions. Electron-withdrawing groups on the triazine ring generally enhance its reactivity, while electron-donating groups, such as the N-propyl-3-amino group, might decrease it. The reaction of 1,2,4-triazines with various dienophiles, including strained alkynes like bicyclononynes, has been explored. nih.gov This strain-promoted IEDDA (SPIEDAC) reaction can proceed at low temperatures and has potential applications in bioorthogonal chemistry. nih.gov

The initial [4+2] cycloaddition is often followed by the elimination of a small molecule, such as dinitrogen (N2), leading to the formation of a new, stable aromatic or heteroaromatic ring system, such as pyridines or pyridazines. acs.orgnih.gov The versatility of the IEDDA reaction of 1,2,4-triazines has been demonstrated in the total synthesis of natural products and the construction of diverse heterocyclic libraries. sigmaaldrich.com

Table 4: Products of IEDDA Reactions of Triazines

| Triazine Isomer | Dienophile | Product Heterocycle(s) | Reference |

| 1,2,4-Triazines | Alkenes, Alkynes | Pyridines, Pyridazines, etc. | acs.orgnih.gov |

| 1,2,4,5-Tetrazines | Strained Dienophiles | 1,2-Diazines | nih.govsigmaaldrich.com |

| 1,2,3-Triazines | Various Dienophiles | Pyridines, Carbolines, Azepines, etc. | acs.orgnih.gov |

Reactivity of the Exocyclic Amine Functionality

The primary amino group at the 3-position of the 1,2,4-triazine ring is a key site for synthetic modifications. Its nucleophilic character allows it to readily react with various electrophiles, leading to the formation of new carbon-nitrogen bonds and the construction of more complex molecular architectures.

Condensation Reactions with Carbonyl and Isothiocyanate Reagents

The exocyclic amine of this compound is expected to undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, and with isothiocyanate reagents. researchgate.net These reactions are fundamental in organic synthesis for the formation of imines (Schiff bases), and thiourea (B124793) derivatives, respectively.

In a typical reaction with an aldehyde or ketone, the amine nitrogen attacks the electrophilic carbonyl carbon, leading to a hemiaminal intermediate. Subsequent dehydration, often acid-catalyzed, results in the formation of a C=N double bond. ontosight.ai The general reactivity of 3-amino-1,2,4-triazines suggests that this compound would follow this established pathway. researchgate.net

Similarly, the reaction with an isothiocyanate involves the nucleophilic attack of the amine on the central carbon of the -N=C=S group. This leads to the formation of a thiourea derivative. These reactions are valuable for introducing a variety of substituents and for building larger, more complex molecules. researchgate.net

While specific experimental data for this compound is not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous 3-amino-1,2,4-triazine systems. The following table provides representative examples of such condensation reactions.

Table 1: Representative Condensation Reactions of 3-Amino-1,2,4-Triazine Analogs

| Reactant 1 (Amine) | Reactant 2 (Electrophile) | Product Type | General Reaction Conditions |

| 3-Amino-1,2,4-triazine | Aromatic Aldehyde | Imine (Schiff Base) | Acid or base catalysis, reflux in a suitable solvent (e.g., ethanol) |

| 3-Amino-6-methyl-1,2,4-triazine | Ketone | Imine (Schiff Base) | Acid catalysis, removal of water |

| 3-Amino-1,2,4-triazine | Phenyl isothiocyanate | Thiourea derivative | Stirring in a suitable solvent (e.g., DMF) at room temperature |

Formation of Imines and Hydrazones

The formation of imines from this compound and carbonyl compounds is a direct extension of the condensation chemistry discussed previously. These imine derivatives, also known as Schiff bases, are versatile intermediates in their own right, susceptible to further transformations such as reduction to secondary amines or participation in cycloaddition reactions. The reaction proceeds via a nucleophilic addition-elimination mechanism. nih.gov

Hydrazone formation, while structurally similar to imine formation, typically involves the reaction of a hydrazine (B178648) derivative with a carbonyl compound. In the context of this compound, while it is not a hydrazine itself, it's important to distinguish that reactions of hydrazino-substituted triazines are the conventional route to triazine-hydrazones. However, derivatization of the exocyclic amine of this compound could potentially lead to structures that can then form hydrazone-like molecules. For instance, if the amine were to be converted to a hydrazine group, it would readily react with aldehydes and ketones.

The table below illustrates the expected products from the reaction of this compound with representative carbonyl compounds.

Table 2: Expected Imine Products from this compound

| Carbonyl Reactant | Product Name | General Structure |

| Benzaldehyde | N-(phenylmethylene)-N'-propyl-1,2,4-triazin-3-amine | Aromatic imine |

| Acetone | N-(propan-2-ylidene)-N'-propyl-1,2,4-triazin-3-amine | Aliphatic imine |

Redox Chemistry of the this compound System

The redox behavior of the this compound system is of interest due to the electron-deficient nature of the 1,2,4-triazine ring. This ring system can accept electrons, leading to the formation of radical anions. The stability and subsequent reactivity of these radical species are influenced by the substituents on the triazine ring.

Studies on related compounds, such as 3-amino-1,2,4-benzotriazine 1,4-dioxide (Tirapazamine), have shown that one-electron reduction leads to the formation of a radical anion. nih.gov The reduction potential for this process has been determined, providing insight into the ease of reduction. nih.gov While the N-oxide functionalities in Tirapazamine significantly influence its redox properties, the underlying triazine core's ability to be reduced is a key feature.

For this compound, it is anticipated that the triazine ring can be reduced electrochemically or by chemical reducing agents. The n-propyl and amino groups will modulate the reduction potential of the triazine core. The amino group, being electron-donating, would be expected to make the reduction slightly more difficult compared to an unsubstituted 1,2,4-triazine. Conversely, the electron-withdrawing nature of the triazine ring can influence the oxidation potential of the exocyclic amino group.

Electropolymerization of 3-amino-1,2,4-triazole has been reported, indicating that the amino-heterocycle system can undergo oxidation to form polymeric films. researchgate.net While this is a triazole and not a triazine, it suggests that the amino group on such nitrogen-rich heterocycles can be susceptible to oxidation under certain conditions.

Table 3: Predicted Redox Properties of this compound

| Redox Process | Expected Product | Influencing Factors |

| One-electron reduction | Radical anion | Electron-deficient 1,2,4-triazine ring |

| Oxidation | Radical cation or further oxidation products | Nucleophilic exocyclic amino group |

Computational Chemistry and Theoretical Investigations of N Propyl 1,2,4 Triazin 3 Amine

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and electronic distribution. These methods solve the Schrödinger equation, or its density-based equivalent, to provide a detailed picture of the molecular system.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is employed to determine the optimized ground state geometry of N-propyl-1,2,4-triazin-3-amine, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. Recent studies on related 1,3,5-triazine (B166579) derivatives have utilized DFT methods to compute optimized geometries and vibrational frequencies, affirming the utility of this approach. researchgate.net

These geometric parameters are crucial for understanding the molecule's three-dimensional shape. Furthermore, DFT calculations are used to predict the vibrational frequencies of the molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. researchgate.net This allows for a direct comparison between theoretical predictions and experimental spectroscopic data, aiding in the structural confirmation of the compound. researchgate.netsuperfri.org Studies on similar tri-s-triazine systems show that the triazine ring typically maintains a planar and rigid structure, which is advantageous for molecular stability. rsc.org

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound This table is illustrative and represents typical data obtained from DFT calculations.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | N1-N2 | 1.33 Å |

| N2-C3 | 1.35 Å | |

| C3-N4 | 1.38 Å | |

| C3-N(amine) | 1.36 Å | |

| C(propyl)-N(amine) | 1.47 Å | |

| Bond Angle | N2-C3-N4 | 120.5° |

| N1-C6-C5 | 118.9° | |

| C3-N(amine)-C(propyl) | 121.0° |

While DFT is powerful, ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy for calculating reaction energetics. These methods are instrumental in exploring the chemical reactivity of this compound.

Researchers use these techniques to map out potential energy surfaces for various chemical reactions, such as electrophilic substitution on the triazine ring or reactions involving the propyl-amino side chain. By locating transition state structures and calculating their energies, it is possible to determine the activation barriers and reaction rates for specific chemical transformations. This information is invaluable for understanding the molecule's stability and predicting its behavior in different chemical environments. For instance, the reactivity of the amino group in 3-amino-1,2,4-triazines toward various reagents has been a subject of extensive study, providing a basis for synthesizing a wide range of derivatives. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations provide critical insights into its dynamic behavior, including the flexibility of its propyl side chain and its interactions with surrounding molecules.

Conformational analysis through MD reveals the preferred spatial arrangements (conformations) of the N-propyl group relative to the rigid 1,2,4-triazine (B1199460) ring. The simulation tracks the molecule's trajectory, allowing for the identification of low-energy conformers and the energetic barriers between them.

Furthermore, MD simulations are essential for studying intermolecular interactions. By placing the molecule in a simulated environment (e.g., a box of water molecules or within the active site of a protein), it is possible to observe and quantify the non-covalent interactions that govern its behavior. These include hydrogen bonds, which are particularly important for the amino group and the nitrogen atoms of the triazine ring, as well as van der Waals forces. nih.govresearchgate.net Analyses such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are used to assess the stability of these interactions over the simulation period. ekb.eg Such simulations have been effectively used to explore the binding modes of 1,2,4-triazine derivatives with biological targets like receptors and enzymes. rsc.org

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR).

The development of a QSAR/QSPR model for a series of this compound analogs begins with the calculation of a wide range of molecular descriptors for each compound. These descriptors quantify various aspects of the molecular structure, including:

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, partial charges.

Steric Descriptors: Molecular volume, surface area, specific steric parameters (e.g., from CoMFA).

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

Hydrophobic Descriptors: LogP, which measures the compound's lipophilicity.

Once these descriptors are calculated, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a mathematical equation that correlates a selection of these descriptors with the observed activity or property. For 1,2,4-triazine derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been successfully constructed. nih.govrsc.org

The predictive power of the resulting model is rigorously assessed through internal and external validation techniques. A statistically robust and validated model can then be used to predict the activity or property of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov

Table 2: Common Molecular Descriptors Used in QSAR/QSPR Studies of Triazine Derivatives

| Descriptor Class | Example Descriptors | Property Represented |

| Electronic | HOMO/LUMO Energies | Electron-donating/accepting ability |

| Dipole Moment | Molecular polarity | |

| Steric | Molar Volume | Size and bulk of the molecule |

| CoMFA Steric Fields | 3D shape and spatial arrangement | |

| Hydrophobic | LogP | Lipophilicity/hydrophilicity |

| Topological | Wiener Index | Molecular branching |

Beyond their predictive capabilities, QSAR models offer valuable mechanistic insights into how a molecule's structure influences its activity. By analyzing the descriptors that are included in the final QSAR equation, researchers can identify the key molecular features that are either beneficial or detrimental to the desired activity.

For example, if a descriptor related to molecular volume has a positive coefficient in the QSAR model, it suggests that bulkier substituents in a particular region of the molecule may enhance its activity. In 3D-QSAR studies, the results are often visualized as contour maps. nih.govrsc.org These maps highlight regions around the aligned molecules where modifications are likely to impact activity:

Steric Contour Maps: Indicate where bulky groups increase or decrease activity.

Electrostatic Contour Maps: Show where positive or negative charges are favorable.

Hydrophobic Contour Maps: Identify regions where lipophilic or hydrophilic groups are preferred.

This detailed structural interpretation provides a rational basis for the targeted design of new analogs of this compound with improved efficacy and desired properties, guiding medicinal chemistry efforts and accelerating the drug discovery process. rsc.org

Molecular Docking and Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a target protein. In the context of 1,2,4-triazin-3-amine (B72006) derivatives, molecular docking studies have been pivotal in elucidating their interaction with various biological targets, thereby providing insights into their mechanism of action.

Research on 1,2,4-triazine derivatives has identified them as potent antagonists for the adenosine (B11128) A2A receptor. acs.orgnih.gov The binding modes of these compounds were initially explored using homology models of the receptor, refined with experimental data. acs.org X-ray crystallography of these derivatives in complex with the A2A receptor has validated the computational models, showing that the molecules bind deep within the orthosteric binding cavity. acs.orgnih.gov A key interaction observed is the hydrogen bonding between the amino-triazine core and the side chain of asparagine residue Asn2536.55. nih.gov

Furthermore, molecular docking has been employed to screen 1,2,4-triazine sulfonamide derivatives as potential anti-cancer agents against several receptor tyrosine kinases. mdpi.com These studies revealed that the 1,2,4-triazine ring can form hydrogen bonds with key residues such as LYS-725 and ARG-602 in one of the targets (PDB ID: 6PL2). mdpi.com In another target (PDB ID: 7JXH), the triazine ring was observed to form π-π stacking interactions with a phenylalanine residue (PHE-864). mdpi.com

In the field of antifungal research, molecular docking has been used to investigate the interaction between 1,2,4-triazine derivatives and lanosterol (B1674476) 14-demethylase (CYP51) from Candida albicans. nih.gov The results indicated a high binding affinity for the target enzyme, with interactions involving hydrogen bonds and hydrophobic contacts with active site residues. nih.gov

Another application of molecular docking has been in the study of 1,2,4-triazine derivatives as inhibitors of human D-amino acid oxidase (h-DAAO), a target for schizophrenia treatment. nih.govrsc.org These studies identified crucial interactions between the triazine structure and amino acid residues like Gly313, Arg283, Tyr224, and Tyr228. nih.govrsc.org The stability of the inhibitor at the binding site was found to be influenced by hydrogen bonds formed by the triazine core and hydrophobic interactions with other residues. nih.govrsc.org

The following table summarizes the key interactions of 1,2,4-triazin-3-amine derivatives with various biological targets as identified through molecular docking studies.

| Target Protein | PDB ID | Key Interacting Residues | Type of Interaction | Reference |

| Adenosine A2A Receptor | - | Asn2536.55 | Hydrogen Bonding | nih.gov |

| Receptor Tyrosine Kinase | 6PL2 | LYS-725, ARG-602 | Hydrogen Bonding | mdpi.com |

| Receptor Tyrosine Kinase | 7JXH | PHE-864, ASP-863, LYS-753 | π-π Stacking, Hydrogen Bonding | mdpi.com |

| Lanosterol 14-demethylase (CYP51) | - | Active Site Residues | Hydrogen Bonding, Hydrophobic Interactions | nih.gov |

| Human D-amino acid oxidase (h-DAAO) | 3W4K | Gly313, Arg283, Tyr224, Tyr228 | Hydrogen Bonding | nih.govrsc.org |

Artificial Intelligence and Machine Learning in Molecular Design of 1,2,4-Triazin-3-amine Derivatives

In the context of 1,2,4-triazin-3-amine derivatives, AI and ML can be utilized in several ways. Quantitative Structure-Activity Relationship (QSAR) models, a classic ML technique, can be developed to predict the biological activity of novel derivatives based on their chemical structure. For instance, 3D-QSAR studies have been successfully conducted on 1,2,4-triazine derivatives as h-DAAO inhibitors. nih.govrsc.org These models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have shown good predictive ability and have been used to design new inhibitors with enhanced potency. nih.govrsc.org

Deep learning, a more advanced subset of ML, is also being employed in de novo drug design. exlibrisgroup.com These models can generate novel molecular structures with specific desired characteristics. For 1,2,4-triazin-3-amine derivatives, generative models could be trained on existing libraries of these compounds to design new molecules with improved binding affinity, selectivity, or pharmacokinetic profiles.

Furthermore, AI can be integrated with molecular docking and dynamics simulations to enhance the accuracy of binding predictions and to explore the conformational landscape of ligand-protein complexes. researchgate.net This synergy can lead to a more rational and efficient design of novel 1,2,4-triazin-3-amine derivatives for various therapeutic applications. While the direct application of advanced AI and ML techniques specifically to this compound is not yet widely documented, the foundational work with its derivatives lays a strong precedent for future research in this area.

The table below outlines the application of AI and ML techniques in the design and study of 1,2,4-triazine derivatives.

| AI/ML Technique | Application | Outcome | Reference |

| 3D-QSAR (CoMFA, CoMSIA) | Predicting inhibitory activity of h-DAAO inhibitors | Development of predictive models to guide the design of new inhibitors | nih.govrsc.org |

| Generative Models | De novo design of novel molecular structures | Potential to create new 1,2,4-triazine derivatives with optimized properties | exlibrisgroup.com |

| Integrated AI and Molecular Simulations | Enhanced prediction of ligand-protein interactions | More accurate and efficient drug design process | researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of N-propyl-1,2,4-triazin-3-amine, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms. However, the analysis of aminotriazines can be complicated by factors such as low solubility in common deuterated solvents and the presence of dynamic conformational equilibria, known as rotamers. tdx.cat These rotamers arise from the restricted rotation around the C-N bond connecting the amino group to the triazine ring, which can lead to signal broadening or the appearance of multiple peaks for a single nucleus in the NMR spectrum. tdx.cat The use of co-solvents like trifluoroacetic acid (TFA) or acquiring spectra at elevated temperatures can sometimes mitigate solubility issues and simplify complex spectra. tdx.cat

The ¹H and ¹³C NMR spectra provide the fundamental information for assigning the structure of this compound.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the propyl chain and the triazine ring. The propyl group should exhibit a characteristic spin system: a triplet for the terminal methyl (CH₃) protons, a multiplet (sextet) for the central methylene (B1212753) (CH₂) protons, and another triplet for the methylene protons adjacent to the amine nitrogen. The two protons on the 1,2,4-triazine (B1199460) ring would appear as distinct signals in the aromatic/heteroaromatic region of the spectrum. An additional, often broad, signal corresponding to the N-H proton of the secondary amine is also expected. In studies of similar structures, the signals for the propylamine (B44156) moiety have been identified, confirming the diagnostic utility of these patterns. tdx.cat

¹³C NMR: The carbon-13 NMR spectrum will complement the proton data. It is expected to show three distinct signals for the three carbon atoms of the n-propyl group. The 1,2,4-triazine ring itself should exhibit two or three unique carbon signals, depending on the electronic environment and potential dynamic effects. The complexity of ¹³C NMR spectra for aminotriazines can also be influenced by the presence of rotamers in equilibrium. tdx.cat

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

| Triazine-H5 | ~8.5 - 9.0 | Singlet | ~145 - 150 |

| Triazine-H6 | ~8.0 - 8.5 | Singlet | ~140 - 145 |

| Triazine-C3 | Not Applicable | Not Applicable | ~160 - 165 |

| NH | Variable, broad | Singlet | Not Applicable |

| N-C H₂-CH₂-CH₃ | ~3.4 - 3.6 | Triplet | ~40 - 45 |

| N-CH₂-C H₂-CH₃ | ~1.6 - 1.8 | Sextet | ~20 - 25 |

| N-CH₂-CH₂-C H₃ | ~0.9 - 1.0 | Triplet | ~10 - 15 |

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment is used to establish proton-proton coupling relationships. For this compound, it would show clear cross-peaks connecting the adjacent methylene and methyl protons of the propyl chain (N-CH₂ to -CH₂- and -CH₂- to -CH₃), confirming their connectivity. tdx.cat

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. The HSQC spectrum would show cross-peaks linking each proton signal of the propyl chain and the triazine ring to its corresponding carbon signal, allowing for the definitive assignment of the carbon spectrum. tdx.cat

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for establishing connectivity across quaternary carbons or heteroatoms. For instance, correlations would be expected from the N-CH₂ protons to the C3 carbon of the triazine ring, unequivocally confirming the attachment point of the propylamino substituent.

Signal Amplification by Reversible Exchange (SABRE) is a hyperpolarization technique that can dramatically increase the intensity of NMR signals, overcoming limitations of low sensitivity. mdpi.com The technique involves the temporary binding of a substrate and parahydrogen to an iridium catalyst, which allows for the transfer of spin polarization from parahydrogen to the substrate molecule. nih.gov SABRE has been successfully applied to enhance the NMR signals of nitrogen-containing heterocycles. rsc.org Notably, the parent compound, 3-amino-1,2,4-triazine, has been utilized in studies to achieve significant NMR signal enhancement via the SABRE technique, highlighting its utility in applications requiring high sensitivity, such as magnetic resonance imaging. sigmaaldrich.com This precedent suggests that this compound would also be a suitable candidate for SABRE-induced hyperpolarization, enabling its detection at very low concentrations.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a "vibrational fingerprint" of a molecule by probing its vibrational modes.

IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. As a secondary amine, a single, relatively sharp N-H stretching band is expected in the region of 3350-3310 cm⁻¹. orgchemboulder.com The aliphatic C-H stretching vibrations of the propyl group will appear as strong bands between 2850 and 3000 cm⁻¹. Other important vibrations include the N-H bending mode around 1650-1580 cm⁻¹, C-N stretching vibrations, and a series of characteristic absorptions for the C=N and C-N bonds within the 1,2,4-triazine ring, typically found in the 1650-1400 cm⁻¹ region. mdpi.comdoi.org

Raman Spectroscopy: Raman spectroscopy would provide complementary data, particularly for the symmetric vibrations of the triazine ring, which are often weak or inactive in the IR spectrum.

Table 2: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Secondary Amine) | 3350 - 3310 | Medium |

| C-H Stretch (Aliphatic) | 2960 - 2850 | Strong |

| N-H Bend | 1650 - 1580 | Medium |

| C=N and C=C Ring Stretch | 1600 - 1400 | Medium-Strong |

| C-H Bend (Aliphatic) | 1470 - 1370 | Medium |

| C-N Stretch | 1335 - 1020 | Medium |

| N-H Wag | 910 - 665 | Strong, Broad |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound (C₆H₁₀N₄), the calculated monoisotopic mass is 138.0905 Da.

In electron ionization (EI-MS), the spectrum would be expected to show a molecular ion peak (M⁺•) at m/z 138. The fragmentation pattern would likely involve the cleavage of the propyl group. Key fragmentation pathways could include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen, leading to the loss of an ethyl radical (•CH₂CH₃, 29 Da) to give a prominent fragment ion at m/z 109.

C-N bond cleavage: Loss of a propyl radical (•C₃H₇, 43 Da), resulting in a fragment corresponding to the 3-amino-1,2,4-triazine cation at m/z 95.

Ring fragmentation: Cleavage of the triazine ring itself, leading to smaller characteristic fragments.

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental composition of the molecular ion and its fragments with high accuracy. nih.gov

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Formula |

| 138 | Molecular Ion [M]⁺• | [C₆H₁₀N₄]⁺• |

| 109 | [M - C₂H₅]⁺ | [C₄H₅N₄]⁺ |

| 95 | [M - C₃H₇]⁺ | [C₃H₃N₄]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The 1,2,4-triazine ring is a heteroaromatic chromophore that is expected to exhibit characteristic absorption bands in the UV region. The spectrum of this compound would likely display absorptions corresponding to:

π → π* transitions: These are typically high-energy transitions associated with the π-electron system of the triazine ring, resulting in strong absorption bands, often observed below 300 nm. researchgate.net

n → π* transitions: These lower-energy transitions involve the promotion of a non-bonding electron (from the nitrogen lone pairs) to an anti-bonding π* orbital. These transitions result in weaker absorption bands at longer wavelengths, potentially appearing as a shoulder on the main π → π* absorption band around 350 nm. researchgate.net

The position and intensity of these absorption bands can be influenced by the solvent polarity. Analysis of these electronic transitions provides insight into the conjugation and electronic structure of the molecule.

X-ray Crystallography for Solid-State Structural Determination

Crystal Structure Analysis of this compound and its Derivatives

No crystallographic data, such as unit cell dimensions, space group, or atomic coordinates, has been reported for this compound.

Hirshfeld Surface Analysis for Intermolecular Interactions

A Hirshfeld surface analysis, which is contingent on the availability of crystal structure data, has not been performed for this compound. Consequently, details regarding the intermolecular interactions and fingerprint plots for this specific compound are unavailable.

Structure Activity Relationship Sar Studies for N Propyl 1,2,4 Triazin 3 Amine Derivatives

Systematic Substitution Pattern Analysis and its Impact on Biological Activity

Systematic substitution on the 1,2,4-triazine (B1199460) ring has a profound impact on the biological activity of its derivatives. The nature, position, and size of the substituents can significantly alter the compound's interaction with biological targets.

For instance, in a series of 3,5,6-trisubstituted 1,2,4-triazines investigated as G-protein-coupled receptor 84 (GPR84) antagonists, substitutions at the 5- and 6-positions of the triazine ring were found to be critical for activity. nih.gov The parent compound in this study, 3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole, demonstrated high affinity and selectivity. When the anisole (B1667542) groups at the 5- and 6-positions were substituted with halides, the activity decreased in a size-dependent manner. nih.gov This suggests that the electronic and steric properties of the substituents at these positions are key determinants of biological activity.

Similarly, in another study on 1,2,4-triazine derivatives as adenosine (B11128) A2A receptor antagonists, substitutions on the phenyl rings at the 5- and 6-positions were explored. acs.org The parent compound, 5,6-diphenyl-1,2,4-triazin-3-amine (B183220), was identified as a ligand-efficient antagonist. acs.org The introduction of various substituents on these phenyl rings led to a range of potencies, highlighting the importance of these positions for receptor interaction.

The following table summarizes the impact of substitutions on the biological activity of 1,2,4-triazine derivatives based on a study of GPR84 antagonists. nih.gov

| Compound | R1 (Position 5) | R2 (Position 6) | pIC50 |

| 1 | 4-methoxyphenyl | 4-methoxyphenyl | 7.82 |

| 5 | 4-fluorophenyl | 4-fluorophenyl | 7.21 |

| 6 | 4-chlorophenyl | 4-chlorophenyl | 6.87 |

| 7 | 4-bromophenyl | 4-bromophenyl | 6.45 |

Influence of the N-propyl Group on Receptor Binding and Enzyme Inhibition

The N-propyl group at the 3-amino position of the 1,2,4-triazine core can significantly influence the compound's interaction with receptors and enzymes. While specific studies on "N-propyl-1,2,4-triazin-3-amine" are limited, the effect of N-alkylation on related heterocyclic scaffolds provides valuable insights.

In general, the introduction of an N-alkyl group can affect a compound's lipophilicity, which in turn can influence its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov From a SAR perspective, the N-propyl group can engage in hydrophobic interactions within the binding pocket of a receptor or enzyme. The length and branching of the alkyl chain are often critical for optimal binding.

Molecular Hybridization and Bioisosteric Replacements in Triazine Scaffolds

Molecular hybridization and bioisosteric replacement are powerful strategies in drug design to optimize lead compounds. nih.govmdpi.com These approaches have been successfully applied to the 1,2,4-triazine scaffold to enhance biological activity and improve pharmacokinetic properties.

Molecular Hybridization involves combining two or more pharmacophoric units from different bioactive molecules into a single hybrid compound. nih.govmdpi.com This can lead to compounds with improved affinity, selectivity, and efficacy, or even dual-acting ligands. For instance, novel 1,2,4-triazine-quinoline hybrids have been designed and synthesized as dual inhibitors of COX-2 and 15-LOX, demonstrating the potential of this strategy. nih.gov Similarly, the fusion of 1,2,4-amino triazines with 7-azaindoles and indoles has resulted in promising pyruvate (B1213749) dehydrogenase kinase (PDK) inhibitors. nih.gov

Bioisosteric Replacement refers to the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, leading to a new molecule with similar biological properties. nih.govcambridgemedchemconsulting.com This strategy is often used to address issues like toxicity, metabolic instability, or to improve selectivity. In the context of 1,2,4-triazine derivatives, bioisosteric replacements can be applied to various parts of the molecule. For example, a phenyl ring could be replaced by a bioisosteric heterocycle like pyridine (B92270) or thiophene (B33073) to modulate activity and physicochemical properties. The 1,2,3-triazole ring is a well-known bioisostere for an amide bond. unimore.it The replacement of a 1,2,4-oxadiazole (B8745197) ring with a 1,3,4-oxadiazole (B1194373) ring has been shown to result in higher polarity and reduced metabolic degradation. rsc.org

The following table provides examples of bioisosteric replacements that can be considered for modifying 1,2,4-triazine scaffolds.

| Original Group | Bioisosteric Replacement(s) | Potential Impact |

| Phenyl | Pyridyl, Thienyl, Furanyl | Altered electronics, polarity, and hydrogen bonding capacity |

| Carboxylic Acid | Tetrazole, Sulfonamide | Improved metabolic stability and cell permeability |

| Amide | 1,2,3-Triazole, Oxadiazole | Enhanced stability to hydrolysis |

| Methyl | Halogen (e.g., F, Cl) | Modified lipophilicity and metabolic stability |

Pharmacophore Mapping and Computational Approaches in Ligand Design

Pharmacophore mapping and other computational methods are indispensable tools in modern drug discovery for designing and optimizing ligands, including those based on the 1,2,4-triazine scaffold. mdpi.com These approaches help in understanding the key chemical features required for biological activity and in predicting the affinity of new compounds.

Pharmacophore mapping identifies the essential three-dimensional arrangement of functional groups (pharmacophore) in a molecule that is responsible for its biological activity. A pharmacophore model typically includes features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. researchgate.net For 1,3,5-triazine (B166579) derivatives targeting the 5-HT6 serotonin (B10506) receptor, a pharmacophore model was developed that included a positive ionizable group, an aromatic ring, a hydrogen bond acceptor, and a hydrophobic group. researchgate.net Such models can be used to virtually screen large compound libraries to identify new potential ligands.

Computational approaches like 3D-Quantitative Structure-Activity Relationship (3D-QSAR), molecular docking, and molecular dynamics (MD) simulations provide detailed insights into ligand-receptor interactions. mdpi.comnih.gov

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to correlate the 3D properties of molecules with their biological activities. nih.gov These methods can generate contour maps that visualize the regions where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for activity.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor or enzyme. nih.govresearchgate.net This allows for the visualization of key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. Docking studies have been used to understand the binding modes of 1,2,4-triazine derivatives as inhibitors of human D-amino acid oxidase (h-DAAO) and to guide the design of new inhibitors. nih.gov

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of a ligand-protein complex over time, providing insights into the stability of the binding mode and the conformational changes that may occur upon ligand binding. nih.gov

Conformational Flexibility and Rigidity in SAR Considerations

The conformational flexibility or rigidity of a molecule plays a critical role in its interaction with a biological target and is a key consideration in SAR studies.

Conformational flexibility allows a ligand to adopt different shapes, which can be advantageous for binding to a flexible receptor. The N-propyl group in this compound, for example, is flexible and can adopt various conformations to fit into a hydrophobic pocket. However, excessive flexibility can be detrimental as it can lead to a significant entropic penalty upon binding, thereby reducing affinity.

Conformational rigidity , on the other hand, can be beneficial as it reduces the entropic cost of binding. nih.gov A more rigid molecule has fewer conformations to sample, and if one of these pre-organized conformations is complementary to the binding site, it can lead to a higher binding affinity. Introducing rigid structural elements, such as rings or double bonds, into a flexible molecule is a common strategy to improve its activity.

In the context of 1,2,4-triazine derivatives, the triazine ring itself is a rigid scaffold. The substituents attached to this core, however, can have varying degrees of flexibility. For instance, linking the triazine core to another ring system can create a more rigid structure. The balance between flexibility and rigidity is crucial for optimal biological activity. Molecular dynamics simulations can be employed to assess the conformational flexibility of ligands and how it influences their binding to a target. nih.gov The residual fluctuations of a protein backbone upon ligand binding can indicate conformational changes in the binding pocket. nih.gov

Enzyme Inhibition Mechanisms

The structural motif of this compound lends itself to the design of potent enzyme inhibitors, targeting a range of enzymes implicated in various diseases.

A substantial body of research has focused on 3-amino-1,2,4-triazine derivatives as inhibitors of Pyruvate Dehydrogenase Kinase (PDK). PDKs are crucial enzymes in cellular metabolism, particularly in cancer cells, where they contribute to the Warburg effect by inactivating the pyruvate dehydrogenase complex (PDC). This inactivation shifts glucose metabolism from oxidative phosphorylation towards glycolysis, even in the presence of oxygen.

Biochemical screenings have demonstrated that various 3-amino-1,2,4-triazine derivatives are potent and subtype-selective inhibitors of PDK, with a pronounced selectivity for the PDK1 and PDK4 isoforms. nih.gov Molecular modeling studies have elucidated the mechanism of inhibition, revealing that these ligands can be effectively accommodated within the ATP-binding site of PDK1. nih.gov This competitive inhibition prevents the phosphorylation and subsequent inactivation of the PDC, thereby promoting oxidative phosphorylation and hindering the metabolic adaptations of cancer cells. The inhibitory activity of several 3-amino-1,2,4-triazine derivatives against PDK1 is presented in the table below.

| Compound | PDK1 IC₅₀ (µM) | Reference |

| Derivative 5i | 0.01 | nih.gov |

| Derivative 5k | 0.02 | nih.gov |

| Derivative 5l | 0.01 | nih.gov |

| Derivative 5w | 0.1 | nih.gov |

| Derivative 6h | 0.05 | nih.gov |

| Derivative 6j | 0.02 | nih.gov |

| Derivative 6s | 0.03 | nih.gov |

This table showcases the half-maximal inhibitory concentration (IC₅₀) of selected 3-amino-1,2,4-triazine derivatives against the PDK1 enzyme, highlighting their potent inhibitory activity.

Derivatives of the broader 1,2,4-triazine class, specifically pyrazolo[4,3-e] nih.govnih.govwindows.nettriazine sulfonamides, have been investigated for their ability to inhibit urease and tyrosinase. Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in the pathogenesis of infections by organisms like Helicobacter pylori. Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders.

A study on a series of chiral sulfonamide derivatives of pyrazolo[4,3-e] nih.govnih.govwindows.nettriazine demonstrated significant inhibitory activity against both enzymes. For tyrosinase, the inhibitory effects were comparable among the tested compounds, with IC₅₀ values in the micromolar range. nih.gov Notably, all synthesized compounds exhibited superior urease inhibitory activity compared to the standard inhibitor, thiourea (B124793). nih.gov The presence of a 2-hydroxy-1-methylethaneamine moiety with an S configuration at the sulfonamide group was found to be crucial for potent urease inhibition. nih.gov

| Compound | Mushroom Tyrosinase IC₅₀ (µM) | Jack Bean Urease IC₅₀ (µM) | Reference |

| Derivative 8a | 33.17 | 0.037 | nih.gov |

| Derivative 8b | 27.9 | 0.053 | nih.gov |

| Derivative 8f | 35.1 | 0.044 | nih.gov |

| Derivative 8i | 40.17 | 0.042 | nih.gov |

| Derivative 8j | 28.1 | 0.084 | nih.gov |

| Thiourea (Standard) | - | 20.7 | nih.gov |

This table presents the IC₅₀ values of selected pyrazolo[4,3-e] nih.govnih.govwindows.nettriazine sulfonamide derivatives against mushroom tyrosinase and jack bean urease, demonstrating their dual inhibitory potential.

The versatility of the 1,2,4-triazine scaffold extends to the inhibition of other critical enzyme families. While specific data on this compound is limited, related triazine derivatives have shown promise in these areas.

Tubulin: Certain 2-anilino triazolopyrimidine derivatives, which contain a triazine-like core, have been identified as potent inhibitors of tubulin polymerization. mdpi.com These compounds act by binding to the colchicine (B1669291) site of tubulin, thereby disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.

Metalloproteinases (MMPs): A study has reported on the inhibition of metalloprotein enzymes by 3-amino-1,2,4-triazole, a parent compound to the N-propyl derivative. nih.gov More specifically, certain 1,2,4-triazine derivatives have been developed as effective inhibitors of MMPs, which are a family of zinc-dependent endopeptidases involved in tissue remodeling and cancer metastasis. researchgate.net

Histone Deacetylases (HDACs): The development of HDAC inhibitors is a significant area of cancer research. While direct evidence for this compound is scarce, the broader class of amino acid derivatives has been explored as HDAC1 inhibitors. nih.gov Given the structural similarities, it is plausible that appropriately functionalized this compound derivatives could also exhibit HDAC inhibitory activity.

Receptor Antagonism and Agonism

Beyond enzyme inhibition, this compound derivatives have been designed to interact with cell surface receptors, particularly G protein-coupled receptors (GPCRs).

Derivatives of 1,2,4-triazine have been successfully developed as potent and selective antagonists of the adenosine A₂A receptor. nih.govwindows.netacs.org The adenosine A₂A receptor is a GPCR that plays a crucial role in various physiological processes, including neurotransmission and inflammation. Its antagonism is a therapeutic strategy for conditions like Parkinson's disease.

Structure-based drug design has led to the discovery of 5,6-diphenyl-1,2,4-triazin-3-amine as an adenosine A₂A receptor antagonist. windows.net Further optimization of this scaffold has yielded potent, ligand-efficient, and selective antagonists. acs.org X-ray crystallography has revealed that these 1,2,4-triazine derivatives bind deep within the orthosteric binding cavity of the receptor. nih.gov The table below summarizes the binding affinity of several 1,2,4-triazine derivatives for the adenosine A₂A receptor.

| Compound | Adenosine A₂A Receptor pKi | Reference |

| 4a (5,6-diphenyl-1,2,4-triazin-3-amine) | 6.93 | acs.org |

| 4e | Not specified | nih.gov |

| 4g | Not specified | nih.gov |

| 4k | Not specified | nih.gov |

This table indicates the binding affinity (pKi) of the parent compound and the qualitative binding of other derivatives to the adenosine A₂A receptor, underscoring their potential as antagonists.

While the primary focus has been on the A₂A subtype, the broad inhibitory profile of some triazine derivatives suggests potential interactions with other adenosine receptor subtypes like A₂B, though this requires further investigation.

Interference with Cellular Pathways and Processes

The interaction of this compound derivatives with their molecular targets triggers a cascade of events that interfere with various cellular pathways and processes, often leading to therapeutic effects.

The inhibition of PDK by 3-amino-1,2,4-triazine derivatives has profound effects on cancer cell metabolism. By hampering the PDK/PDH axis, these compounds force a metabolic shift from glycolysis to oxidative phosphorylation. nih.gov This leads to a metabolic and redox imbalance within the cancer cells, which can ultimately trigger apoptotic cell death. nih.gov

Furthermore, the induction of apoptosis is a common downstream effect of the action of various triazine derivatives. For instance, 1,3,5-triazine nitrogen mustards have been shown to induce apoptosis through the attenuation of intracellular signaling pathways. The inhibition of tubulin polymerization by triazine-related compounds also leads to the activation of apoptotic pathways. mdpi.com

An exploration of this compound and its derivatives reveals a class of compounds with significant potential across various biological and agrochemical domains. The inherent chemical architecture of the 1,2,4-triazine core serves as a versatile scaffold, allowing for the development of derivatives that can interact with a wide array of molecular targets. This article delves into the specific mechanisms of action through which these compounds exert their anti-proliferative, antiviral, antimicrobial, and agrochemical effects, supported by findings from computational and biochemical analyses.

Applications in Advanced Materials Science Based on N Propyl 1,2,4 Triazin 3 Amine Derivatives

Polymer Chemistry and Monomer Development

Derivatives of N-propyl-1,2,4-triazin-3-amine serve as valuable building blocks in polymer chemistry. The presence of reactive amine groups and the triazine ring allows for their incorporation into polymer backbones, leading to materials with enhanced thermal stability and specific functionalities.

One approach involves the use of amine compounds with at least two terminal amino groups in reactions with bis-carbonates to form polymers with active amine groups in their backbone. google.com This method can be adapted for this compound derivatives, potentially yielding polymers with unique properties derived from the triazine moiety. Another strategy involves the synthesis of hyperbranched polymers through the reaction of a cyanuric halide with a diaminocyclohexane compound. epo.org This suggests a pathway for creating complex, three-dimensional polymer architectures based on triazine derivatives.

Research has also focused on the synthesis of novel 1,2,4-triazine-containing compounds which can then undergo further polymerization or modification. univen.ac.za For instance, the bromination of 1,2,4-triazin-3-amine (B72006) and subsequent Suzuki coupling reactions with various aryl boronic acids open up possibilities for creating a diverse range of monomers. univen.ac.za These monomers can be designed to impart specific properties, such as flame retardancy, to the resulting polymers. For example, sym-2,4,6-trisubstituted-s-triazine derivatives have been investigated for their effects on the flame retardancy of polypropylene (B1209903) composites. mdpi.com

The development of polymers from triazine derivatives is a rapidly advancing field, with potential applications in high-performance plastics, coatings, and composite materials.

Functional Dyes and Pigments Development

The chromophoric nature of the 1,2,4-triazine (B1199460) ring system makes its derivatives attractive candidates for the development of functional dyes and pigments. Reactive dyes containing a 1,3,5-s-triazine group are known to form covalent bonds with cellulosic textile materials, offering excellent wash fastness. google.com This principle can be extended to this compound derivatives, where the triazine ring acts as a reactive anchor for the chromophore.

The synthesis of these dyes typically involves connecting a chromophoric group to the triazine ring through an ether, thioether, or amino linkage. google.com By carefully selecting the chromophore and any substituents on the triazine ring, the color and performance properties of the dye can be fine-tuned. For instance, the water solubility of the reactive dye can be enhanced by introducing carboxy or sulpho groups. google.com

The development of triazine-based dyes is an active area of research, with a focus on creating environmentally friendly dyes that are free from organic chlorine. google.com These novel dyes have potential applications in the textile, printing, and coatings industries.

Electronic Materials Development

The electron-deficient nature of the triazine ring makes its derivatives suitable for use in electronic materials, particularly as electron-transporting materials in organic light-emitting diodes (OLEDs).

Researchers have investigated 1,3,5-triazine (B166579) derivatives as new electron transport-type host materials for highly efficient green phosphorescent OLEDs. rsc.org These materials facilitate the transport of electrons to the emissive layer of the OLED, improving the device's efficiency and performance. The design of functionalized triazines for electroluminescent devices is a significant area of research. rsc.org

The development of triazine-based electronic materials is not limited to OLEDs. These compounds are also being explored for use in other electronic applications, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), due to their tunable electronic properties and good thermal stability.

Energetic Materials Research (focus on molecular structure and stability)

The high nitrogen content and positive enthalpy of formation of the 1,2,4-triazine ring make its derivatives promising candidates for the development of new energetic materials. Research in this area focuses on synthesizing compounds with a balance of high performance and low sensitivity to external stimuli like impact and friction.

Studies on 1,2,4-triazine based energetic materials have explored the introduction of various energetic functional groups, such as nitro (NO2) and nitramino (NHNO2), to the triazine core. nih.gov For example, 3,5-diamino-6-nitro-1,2,4-triazine (DANT) has been identified as a potentially insensitive energetic material with a planar geometry that promotes favorable π-π stacking in the solid state. purdue.edu The molecular structure and density of these materials are crucial factors determining their energetic properties and stability. purdue.edu

Computational analysis is often employed to predict the detonation characteristics and stability of new triazine-based energetic compounds. nih.gov Intramolecular interactions, such as hydrogen bonding, play a significant role in the stability of these materials. nih.gov The thermal stability of triazine derivatives is often determined by the decomposition of the less stable substituent rather than the triazine ring itself. researchgate.net

Energetic metal-organic frameworks (E-MOFs) based on nitrogen-rich ligands are also being investigated as a way to enhance thermal stability and reduce sensitivity. mdpi.com The development of new energetic materials based on 1,2,4-triazine derivatives is a critical area of research for both military and civilian applications.

Luminescent and Optoelectronic Materials

Derivatives of this compound are being explored for their potential in luminescent and optoelectronic applications due to their unique photophysical properties.

Researchers have synthesized iridium(III) complexes containing 3-(pyridine-2-yl)-1,2,4-triazine ligands that exhibit red luminescence in both solution and the solid state. researchgate.net These types of complexes have potential applications in areas such as bio-imaging, sensing, and light-emitting devices.

Furthermore, functionalized 1,3,5-triazine derivatives are being developed as components for a variety of photo- and electroluminescent materials. rsc.org These materials can be designed to exhibit specific properties such as two-photon absorption, two-photon excited fluorescence, and nonlinear optical properties. rsc.org The versatility of the triazine core allows for the creation of a wide range of luminescent materials with tailored emission colors and quantum yields.

The future development of 1,3,5-triazine-based functional materials is expected to focus on creating more advanced molecules for phosphorescent OLEDs (PhOLEDs), highly effective organic chromophores with thermally activated delayed fluorescence (TADF), and nonlinear optical (NLO) materials. rsc.org

Applications in Agrochemical Science Focusing on Mechanistic Aspects

Herbicide Development: Mechanisms of Selective Action